molecular formula C16H15N3O B2454889 2-(3,4-dimethylanilino)-4(3H)-quinazolinone CAS No. 477869-00-4

2-(3,4-dimethylanilino)-4(3H)-quinazolinone

Cat. No. B2454889
CAS RN: 477869-00-4
M. Wt: 265.316
InChI Key: LILAPJDHZQJIOU-UHFFFAOYSA-N
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Description

“2-(3,4-dimethylanilino)-4(3H)-quinazolinone” is a complex organic compound. It likely contains a quinazolinone group, which is a type of heterocyclic compound, and a dimethylaniline group, which is a type of aromatic amine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the quinazolinone and dimethylaniline groups. These groups can have various interactions, such as hydrogen bonding, that can affect the overall structure .


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the functional groups present in the molecule. For example, the dimethylaniline group can undergo reactions like nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, similar compounds like 2,3-Dimethylaniline have a boiling point of 221-222 °C and a density of 0.993 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of “2-(3,4-dimethylanilino)-4(3H)-quinazolinone” would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would likely involve interactions with biological molecules .

Future Directions

The future directions for “2-(3,4-dimethylanilino)-4(3H)-quinazolinone” would likely depend on its potential applications. For instance, if it has pharmaceutical properties, future research could focus on improving its efficacy and safety .

properties

IUPAC Name

2-(3,4-dimethylanilino)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-10-7-8-12(9-11(10)2)17-16-18-14-6-4-3-5-13(14)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILAPJDHZQJIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321839
Record name 2-(3,4-dimethylanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477869-00-4
Record name 2-(3,4-dimethylanilino)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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